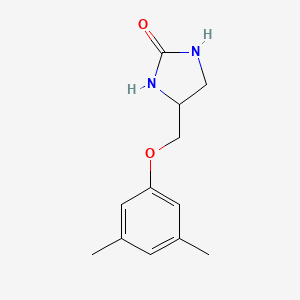
α-Conotoxin BuIA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-Conotoxin BuIA has been identified within the venom of the marine snail Conus Bullatus. α-Conotoxin BuIA is a potent blocker of neuronal nicotinic acetylcholine receptors with interesting selectivity properties among isoforms. In particular, it discriminates best rat α6-subunit containing neuronal AChR over α4-containing receptors with respective IC50 values of 0.25 nM for α6/α3β2 chimeras and 10 µM for α4β2. However, the level of discrimination is mainly β-isoform dependent because the kinetics of unblock are dependent on the β-subunit type. Neuronal AChRs containing β4 rather than β2 have a very slow off rate for α-Conotoxin BuIA. This is true also for human AChRs. As a result, the IC50 values for α3β2 and α3β4 are, respectively, 5.7 nM and 27 nM and their Koff, respectively, 0.65 min-1 and 0.011 min-1. α-Conotoxin BuIA can thus be advantageously used to discriminate between a-isoforms and also between β2 and β4 isoforms.
科学的研究の応用
Structural Dynamics and Activity
α-Conotoxins, including BuIA, target nicotinic acetylcholine receptors and are of significant interest due to their therapeutic potential. A study by Jin et al. (2007) revealed that α-conotoxin BuIA displays multiple conformations in solution, indicating a complex relationship between structure and activity at the receptor level (Jin et al., 2007).
Receptor Selectivity and Analgesia
BuIA's selectivity and potential in analgesia have been studied. Liu et al. (2019) found that analogues of BuIA maintained analgesic activities in various models, indicating its potential in pain management (Liu et al., 2019).
Novel Probe for nAChR Subtypes
Azam et al. (2005) identified α-conotoxin BuIA as a novel probe for distinguishing between neuronal nicotinic acetylcholine receptor (nAChR) subtypes, highlighting its potential in neurobiological research (Azam et al., 2005).
Impact of Disulfide Bonds
The role of disulfide bonds in α-conotoxins, including BuIA, was explored by Tabassum et al. (2017). They studied the impact of CI–CIII disulfide bond replacement on α-conotoxins' structure and activity, enhancing our understanding of their function at nAChRs (Tabassum et al., 2017).
Selectivity and nAChR Modulation
Azam et al. (2010) explored α-conotoxin BuIA[T5A;P6O], demonstrating its novel application in distinguishing between closely related nAChR subtypes, offering insight into receptor modulation (Azam et al., 2010).
Unbinding Pathways and Binding Kinetics
Yu et al. (2012) investigated the unbinding process of α-conotoxin ImI from nAChR, providing insights into binding kinetics, which can aid in α-conotoxins development as drugs (Yu et al., 2012).
High-Throughput Structure-Activity Studies
The optimization of α-conotoxins' synthesis for high-throughput studies was addressed by Gyanda et al. (2013), paving the way for rapid identification of active compounds in pharmacological screenings (Gyanda et al., 2013).
Synthetic α-Conotoxin Analogs
Armishaw (2010) reviewed the design of synthetic α-conotoxin analogs, highlighting their importance in studying nAChRs and developing novel therapeutics (Armishaw, 2010).
Antagonistic Mechanism
Wei et al. (2021) explored the antagonistic mechanism of α-conotoxin BuIA toward the human α3β2 nAChR, offering critical insights for drug development (Wei et al., 2021).
Binding Affinities and α-Conotoxin Unbinding
Yu et al. (2016) used umbrella sampling to study α-conotoxin unbinding, providing valuable data for designing more potent α-conotoxin analogs (Yu et al., 2016).
Enhanced Biological Stability of α-Conotoxins
Banerjee et al. (2013) described methods to enhance the stability of α-conotoxins, crucial for their use as therapeutic agents (Banerjee et al., 2013).
Competitive Antagonist for LPAR6
Younis and Rashid (2017) identified α-conotoxin BuIA as a potential antagonist for LPAR6, suggesting its role in novel therapeutic targets for cancer treatment (Younis & Rashid, 2017).
特性
製品名 |
α-Conotoxin BuIA |
|---|---|
分子式 |
C54H82N14O16S4 |
分子量 |
1311.59 g/mol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



